molecular formula C16H30O2 B033114 (Z)-7-Hexadecenoic acid CAS No. 2416-19-5

(Z)-7-Hexadecenoic acid

Cat. No. B033114
CAS RN: 2416-19-5
M. Wt: 254.41 g/mol
InChI Key: PJHOFUXBXJNUAC-KTKRTIGZSA-N
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Description

Synthesis Analysis

The synthesis of (Z)-7-Hexadecenoic acid and related fatty acids involves various chemical strategies, emphasizing the importance of stereochemistry in achieving the desired cis double-bond configuration. For instance, the total synthesis of related marine fatty acids utilized Mukaiyama's trimethylsilyl cyanide addition as a key step, confirming their cis stereochemistry and antimicrobial activity (Carballeira et al., 1998). Additionally, methods for synthesizing cis- and trans-7- and 8-octadecenoic acids have been developed, providing insights into the structural and stereochemical requirements for these compounds (Fusari et al., 1951).

Molecular Structure Analysis

The molecular structure of (Z)-7-Hexadecenoic acid and its isomers plays a crucial role in their biological activity and physical properties. Studies on hexadecenoic fatty acid isomers have revealed their significance as monounsaturated lipid components in plasma lipidomic studies and their potential as biomarkers (Sansone et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving (Z)-7-Hexadecenoic acid and its derivatives include various synthetic routes that highlight the acid's versatility. For example, the synthesis of (Z)-15-methyl-10-hexadecenoic acid demonstrates the use of (trimethylsilyl)acetylene in creating monounsaturated iso-methyl-branched fatty acids with high yields (Carballeira et al., 2007).

Physical Properties Analysis

The physical properties of (Z)-7-Hexadecenoic acid, such as melting points and extinction coefficients, have been compared with those of cis- and trans-octadecenoic acids, revealing patterns that are essential for understanding the behavior of these fatty acids under various conditions (Fusari et al., 1951).

Chemical Properties Analysis

The chemical properties of (Z)-7-Hexadecenoic acid, including its reactivity and interactions with other compounds, are key to its applications in biochemistry and materials science. For instance, studies on the synthesis of Z-(9)-hexadecenal from aleuritic acid have improved our understanding of the acid's potential in pheromonal communication and other biological processes (Sarkar et al., 2005).

Scientific Research Applications

  • Pheromone Biosynthesis and Entomology : (Z)-7-Hexadecenoic acid and its isomers play a significant role in pheromone biosynthesis. For instance, it serves as a precursor to bombykol, a pheromone component in silkworms (Yamaoka, Taniguchi, & Hayashiya, 2005). Additionally, the compound has been studied in the context of ant trail pheromones and moth sex pheromones, indicating its importance in entomological research (Vorhis Key & Baker, 2004), (Wang, Zhao, & Wang, 2005).

  • Biological Activities and Health Applications : Research has highlighted the anti-inflammatory properties of hexadecenoic acid isomers, including (Z)-7-Hexadecenoic acid. These compounds exhibit significant anti-inflammatory effects and have been identified in human circulating monocytes and macrophages, suggesting their potential in regulating inflammatory responses (Astudillo et al., 2020), (Astudillo et al., 2017).

  • Medical Imaging and Diagnostics : The compound has been used in the development of radiopharmaceuticals for myocardial imaging. Studies show that 123I-labeled hexadecenoic acid can concentrate in the myocardium in proportion to regional blood flow, making it useful for myocardial perfusion imaging (Poe et al., 1976), (Poe et al., 1977a), (Poe et al., 1977b).

  • Antimicrobial Properties : The antimicrobial activity of related compounds, such as (Z)-2-methoxy-5-hexadecenoic acid, has been demonstrated, suggesting potential applications of (Z)-7-Hexadecenoic acid in antimicrobial research (Carballeira, Emiliano, Hernández-Alonso, & González, 1998).

  • Plant Biology and Pest Control : In plant biology, this fatty acid and its derivatives have been studied for their roles in the production of sex pheromone precursors in plants, suggesting potential applications in environmentally friendly pest control methods (Xia et al., 2020).

properties

IUPAC Name

(Z)-hexadec-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h9-10H,2-8,11-15H2,1H3,(H,17,18)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHOFUXBXJNUAC-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920496
Record name (Z)-7-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hypogeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(Z)-7-Hexadecenoic acid

CAS RN

2416-19-5
Record name cis-7-Hexadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2416-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hexadecenoic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002416195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-7-Hexadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hypogeic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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